2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine
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Overview
Description
2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a biphenyl group, a chloro substituent, and a piperazine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine typically involves multi-step organic reactions One common approach is the condensation of 2-aminopyridine with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyridine coreThe piperazine moiety is then incorporated via nucleophilic substitution or coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to streamline the process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves halogen exchange or nucleophilic substitution to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Biphenyl-3-yl-4-biphenyl-4-yl-6-chloro-[1,3,5]triazine: Shares structural similarities but differs in its triazine core.
Imidazo[1,2-a]pyrimidines: Similar heterocyclic structure but with different substituents and biological activities.
Uniqueness
2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl and piperazine moieties contribute to its versatility in various applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C24H23ClN4 |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
6-chloro-2-(4-phenylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C24H23ClN4/c25-21-10-11-23-27-24(22(29(23)16-21)17-28-14-12-26-13-15-28)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-11,16,26H,12-15,17H2 |
InChI Key |
UCXLTHZDYNUZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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